molecular formula C18H26N2O4 B8717328 Boc-L-phenylalanylmorpholine

Boc-L-phenylalanylmorpholine

Cat. No.: B8717328
M. Wt: 334.4 g/mol
InChI Key: VRHSDCRYSGRQCX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-phenylalanylmorpholine is a synthetic organic compound widely used in peptide synthesis and medicinal chemistry. The molecule consists of L-phenylalanine (an aromatic amino acid) linked to a morpholine ring, with a tert-butoxycarbonyl (Boc) protecting group on the α-amino group of phenylalanine. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during solid-phase peptide synthesis (SPPS).

Below, we systematically compare it with structurally and functionally related compounds.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15(13-14-7-5-4-6-8-14)16(21)20-9-11-23-12-10-20/h4-8,15H,9-13H2,1-3H3,(H,19,22)/t15-/m0/s1

InChI Key

VRHSDCRYSGRQCX-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key Boc-protected phenylalanine derivatives and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification Key Applications Reference ID
Boc-L-phenylalanylmorpholine C₁₈H₂₄N₂O₄* 332.40† Morpholine-linked phenylalanine Peptide synthesis, drug discovery [Inferred]
Fmoc-4-(Boc-amino)-L-phenylalanine C₂₉H₃₀N₂O₆ 502.56 Boc on para-NH group; Fmoc α-NH Solid-phase peptide synthesis
Boc-4-cyano-L-phenylalanine C₁₅H₁₈N₂O₄ 290.31 para-cyano group Fluorescent probes, enzyme studies
Boc-4-Trifluoromethyl-L-Phenylalanine C₁₅H₁₈F₃NO₄ 333.31 para-CF₃ group Protein engineering, NMR studies
Boc-L-Phenylglycinol C₁₀H₁₉NO₃ 237.29 Glycinol backbone (non-acidic) Chiral auxiliaries, catalysis
Boc-2-carbamoylphenylalanine C₁₅H₁₉N₃O₅ 321.33 ortho-carbamoyl group Bioconjugation, prodrug design

*Assumed based on standard molecular formulas for Boc-amino acid derivatives. †Calculated using atomic masses (C:12.01, H:1.01, N:14.01, O:16.00).

Key Differentiating Factors

Backbone Flexibility vs. Rigidity
  • This compound : The morpholine ring introduces conformational flexibility, making it suitable for mimicking bioactive peptide motifs .
  • Fmoc-4-(Boc-amino)-L-phenylalanine: Dual protection (Boc and Fmoc) allows orthogonal deprotection but limits backbone flexibility due to steric bulk .
Solubility and Reactivity
  • Boc-4-cyano-L-phenylalanine: The para-cyano group enhances polarity, improving aqueous solubility compared to this compound .
  • Boc-4-Trifluoromethyl-L-Phenylalanine : The CF₃ group increases lipophilicity, favoring membrane permeability in drug candidates .

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